Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate: is a synthetic organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms The tert-butyl group and formyl group attached to the azabicyclo[33
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate can be achieved through a one-pot tandem Mannich annulation reaction. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine under specific conditions to form the desired azabicyclo[3.3.1]nonane scaffold . The reaction typically proceeds in good yields, making it an efficient synthetic route.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the one-pot tandem Mannich annulation reaction provides a practical approach for large-scale synthesis. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group and azabicyclo scaffold play crucial roles in its reactivity and interactions. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
- Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Indole-fused azabicyclo[3.3.1]nonane derivatives
Comparison: Tert-butyl 1-formyl-3-azabicyclo[33Similar compounds may have different functional groups, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-11-5-4-6-14(7-11,9-15)10-16/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWCMLXIGRAPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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